N,2-dimethyl-N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazole-3-sulfonamide
Description
N,2-dimethyl-N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazole-3-sulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
N,2-dimethyl-N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-13(2,11-17-7-9-20-10-8-17)16(4)21(18,19)12-5-6-14-15(12)3/h5-6H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTIPBDJESSPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)N(C)S(=O)(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazole-3-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The morpholine ring is incorporated through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with morpholine.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,2-dimethyl-N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazole-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazole-3-sulfonamide: Lacks the additional methyl group on the nitrogen atom.
N,2-dimethyl-N-(2-methyl-1-piperidin-4-ylpropan-2-yl)pyrazole-3-sulfonamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the morpholine ring and the sulfonamide group in N,2-dimethyl-N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazole-3-sulfonamide provides a unique combination of chemical properties, such as enhanced solubility and specific binding interactions, which can be advantageous in medicinal chemistry and biological research.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
